Cas no 2098007-53-3 (Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate)

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate structure
2098007-53-3 structure
商品名:Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
CAS番号:2098007-53-3
MF:C12H12N2O3
メガワット:232.235282897949
CID:5725674
PubChem ID:122239361

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • F1967-8397
    • ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
    • AKOS040812356
    • 2098007-53-3
    • Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
    • インチ: 1S/C12H12N2O3/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3
    • InChIKey: SBVHBGVBURLRFT-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C1C=C(C(=O)OCC)N=C(C)N=1

計算された属性

  • せいみつぶんしりょう: 232.08479225g/mol
  • どういたいしつりょう: 232.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-8397-0.5g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-8397-10g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F1967-8397-5g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3 95%+
5g
$1398.0 2023-09-06
TRC
E288931-500mg
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3
500mg
$ 435.00 2022-06-05
Life Chemicals
F1967-8397-0.25g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-8397-2.5g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3 95%+
2.5g
$932.0 2023-09-06
TRC
E288931-1g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3
1g
$ 660.00 2022-06-05
Life Chemicals
F1967-8397-1g
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3 95%+
1g
$466.0 2023-09-06
TRC
E288931-100mg
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
2098007-53-3
100mg
$ 115.00 2022-06-05

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate 関連文献

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate (CAS No. 2098007-53-3)

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate (CAS No. 2098007-53-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The presence of both furan and pyrimidine rings in its structure makes it a promising candidate for drug discovery and material science applications.

In recent years, researchers have focused on the synthesis and optimization of pyrimidine derivatives due to their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The ethyl ester functional group in Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate enhances its solubility and bioavailability, making it a valuable intermediate in medicinal chemistry. Its CAS No. 2098007-53-3 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.

The compound's unique structure combines a furan-2-yl moiety with a methylpyrimidine core, which contributes to its electronic and steric properties. This combination is particularly appealing for designing novel small-molecule therapeutics, a hot topic in precision medicine. Researchers are exploring its potential in targeting specific enzymes or receptors, aligning with the trend of personalized healthcare solutions.

From a synthetic chemistry perspective, Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate is often synthesized via multi-step reactions involving condensation and cyclization. Its carboxylate ester group allows for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This adaptability is crucial in modern drug discovery, where structure-activity relationship (SAR) studies dominate research agendas.

Beyond pharmaceuticals, this compound has potential applications in agrochemicals, particularly in the development of eco-friendly pesticides. The furan ring is known for its bioactivity against pests, while the pyrimidine scaffold offers tunable properties for environmental stability. This dual functionality aligns with the global push for sustainable agriculture, a trending topic in scientific and industrial circles.

Analytical characterization of CAS No. 2098007-53-3 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring purity and structural confirmation. These methods are critical for quality control in both research and industrial settings, where reproducibility is paramount. The compound's spectral data is often shared in open-access databases, facilitating collaboration among chemists worldwide.

In material science, the conjugated system of Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate has sparked interest for organic electronics. Its aromatic rings and electron-rich nature make it a candidate for organic semiconductors or light-emitting diodes (OLEDs), areas experiencing rapid growth due to demand for flexible electronics.

Regulatory aspects of this compound are straightforward, as it doesn't fall under restricted categories. However, proper handling protocols should be followed, as with all laboratory chemicals. Its molecular weight of 246.25 g/mol and moderate lipophilicity make it suitable for various formulation strategies, another reason for its popularity in pre-clinical research.

The future directions for Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate research may include computational modeling to predict its interactions with biological targets, a methodology gaining traction with advances in artificial intelligence for drug discovery. Additionally, green chemistry approaches to its synthesis could further enhance its appeal in an era prioritizing sustainable practices.

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